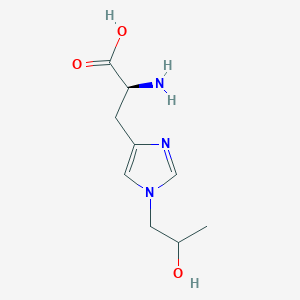

L-Histidine, 1-(2-hydroxypropyl)-

CAS No.: 81790-79-6

Cat. No.: VC1678097

Molecular Formula: C9H15N3O3

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81790-79-6 |

|---|---|

| Molecular Formula | C9H15N3O3 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | (2S)-2-amino-3-[1-(2-hydroxypropyl)imidazol-4-yl]propanoic acid |

| Standard InChI | InChI=1S/C9H15N3O3/c1-6(13)3-12-4-7(11-5-12)2-8(10)9(14)15/h4-6,8,13H,2-3,10H2,1H3,(H,14,15)/t6?,8-/m0/s1 |

| Standard InChI Key | VJXBYZHHKKFMSN-XDKWHASVSA-N |

| Isomeric SMILES | CC(CN1C=C(N=C1)C[C@@H](C(=O)O)N)O |

| SMILES | CC(CN1C=C(N=C1)CC(C(=O)O)N)O |

| Canonical SMILES | CC(CN1C=C(N=C1)CC(C(=O)O)N)O |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

L-Histidine, 1-(2-hydroxypropyl)- is identifiable through several standard chemical identifiers. The compound is registered with CAS number 81790-79-6 and possesses the molecular formula C9H15N3O3, corresponding to a molecular weight of 213.23 g/mol. Its IUPAC name is (2S)-2-amino-3-[1-(2-hydroxypropyl)imidazol-4-yl]propanoic acid, which precisely describes its chemical structure and stereochemistry. This nomenclature specifically identifies the attachment position of the hydroxypropyl group at the N1 position of the imidazole ring, which fundamentally alters the properties of the parent amino acid.

Structural Characteristics

The structure of L-Histidine, 1-(2-hydroxypropyl)- features several distinct components that contribute to its unique chemical behavior. The core structure retains the essential amino acid backbone of L-histidine, including the α-carbon with its amine and carboxylic acid groups. The distinctive feature is the hydroxypropyl group attached specifically to the N1 nitrogen of the imidazole ring, creating a modified heterocyclic structure. This modification significantly affects the electronic distribution and hydrogen bonding capabilities of the imidazole ring, which normally plays crucial roles in various biochemical processes.

The stereochemistry of the compound maintains the "L" configuration at the alpha carbon, consistent with naturally occurring amino acids found in proteins. Additionally, the hydroxypropyl group introduces a secondary chiral center at the carbon bearing the hydroxyl group, potentially resulting in diastereomeric forms depending on the synthetic process employed.

Physical Properties

The physical properties of L-Histidine, 1-(2-hydroxypropyl)- reflect its modified structure compared to unmodified L-histidine. The compound typically exists as a solid at room temperature, with solubility characteristics that differ from the parent compound. While comprehensive solubility data is limited in the available literature, the addition of the hydroxypropyl group likely enhances solubility in organic solvents compared to unmodified histidine, while potentially reducing water solubility due to the increased hydrophobic character introduced by the propyl chain.

Synthesis Methodologies

Chemical Synthesis Approaches

The synthesis of L-Histidine, 1-(2-hydroxypropyl)- involves selective modification of the imidazole ring of protected L-histidine derivatives. According to the available literature, common synthesis methods typically utilize protected L-histidine compounds as starting materials to ensure selective reaction at the desired N1 position. The synthesis generally involves alkylation reactions using appropriate reagents that can introduce the hydroxypropyl group specifically at the N1 position of the imidazole ring.

One potential synthetic route involves using protected L-histidine derivatives where the amine and carboxylic acid groups are blocked with appropriate protecting groups such as Boc, Fmoc, or benzyl groups. This protection strategy ensures that the subsequent alkylation reaction occurs selectively at the imidazole nitrogen positions. Similar approaches are documented for other histidine derivatives, as seen in the synthesis of N1/N3-modified histidine compounds described in recent literature .

The key reagents for introducing the hydroxypropyl group typically include appropriate alkylating agents such as 2-bromopropanol or similar compounds that can react with the nucleophilic nitrogen of the imidazole ring. The reaction conditions need to be carefully controlled to favor N1 selectivity over N3 modification, as the imidazole ring contains two nitrogen atoms that can potentially undergo alkylation.

Regioselectivity Challenges

A significant challenge in the synthesis of N1-substituted histidine derivatives is achieving regioselectivity between the N1 and N3 positions of the imidazole ring. Recent research has demonstrated that solvent effects can play a crucial role in directing the regioselectivity of such reactions . For instance, hexafluoroisopropanol (HFIP) has been shown to modulate the steric and electronic environments around the imidazole ring to preferentially direct alkylation to specific nitrogen positions .

The selective synthesis of N1-modified histidine compounds, such as L-Histidine, 1-(2-hydroxypropyl)-, can be achieved through what has been termed an "occupancy-removal strategy," where steric hindrance, electronic effects, and solvent effects are carefully engineered to direct the reaction toward the desired nitrogen position . Density functional theory (DFT) calculations have been employed to predict and explain the regioselectivity observed in these reactions, providing valuable insights for synthetic design .

Purification and Characterization

After synthesis, L-Histidine, 1-(2-hydroxypropyl)- requires purification to remove unwanted byproducts, including potential N3-modified isomers. Conventional methods for amino acid derivative purification include chromatographic techniques such as high-performance liquid chromatography (HPLC), particularly reverse-phase methods that can separate closely related isomers. Characterization of the purified compound typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, which can confirm the regioselectivity of the modification by examining the chemical shifts and coupling patterns of the imidazole ring protons.

Mass spectrometry is another essential analytical technique for confirming the identity and purity of L-Histidine, 1-(2-hydroxypropyl)-, providing accurate mass determination and potential fragmentation patterns that can distinguish between isomeric forms . X-ray crystallography, when possible, provides definitive structural confirmation of the modification position.

Biological Activities and Biochemical Significance

Protein Interactions

L-Histidine, 1-(2-hydroxypropyl)- exhibits distinctive biological activities stemming from its modified structure. The compound can participate in various protein interactions, potentially altering binding affinities and specificities compared to unmodified histidine residues. The hydroxypropyl group introduces additional hydrogen bonding capabilities through its hydroxyl function, while also providing hydrophobic interactions through the propyl chain. These characteristics may enable the compound to engage in more complex and potentially selective interactions with protein binding pockets.

Enzymatic Reactions

L-Histidine, 1-(2-hydroxypropyl)- can influence various enzymatic pathways due to its structural similarity to histidine combined with its unique modifications. The compound may act as an analog of histidine in enzymatic reactions, potentially functioning as a competitive inhibitor for enzymes that normally interact with histidine or histidine-containing peptides. This property could be particularly relevant for enzymes where histidine plays a critical role in the active site or binding pocket.

The altered electronic properties of the modified imidazole ring may affect its participation in catalytic processes. Standard histidine often functions in enzyme active sites as part of catalytic triads or as a metal-coordinating residue. The N1 modification would significantly alter these properties, potentially leading to inhibitory effects on histidine-dependent enzymes or creating novel catalytic functionalities.

Metabolic Considerations

Comparative Analysis with Related Histidine Derivatives

Structural Comparison

L-Histidine, 1-(2-hydroxypropyl)- shares structural similarities with other histidine derivatives but possesses distinctive characteristics due to its specific modification pattern. Compared to common derivatives such as N-acetyl-L-histidine or methylhistidine, the hydroxypropyl modification presents a more substantial steric bulk at the N1 position while also introducing additional functionality through the hydroxyl group.

Other significant histidine derivatives include carnosine (β-alanyl-L-histidine), histamine (decarboxylated histidine), and ergothioneine (2-mercaptohistidine trimethylbetaine), each with distinct biological roles and properties. L-Histidine, 1-(2-hydroxypropyl)- differs from these compounds in both the position and nature of the modification, resulting in unique physicochemical and biological properties.

The specific N1 position modification distinguishes L-Histidine, 1-(2-hydroxypropyl)- from N3-modified histidine derivatives, which have different electronic properties and potentially different biological activities . Recent research has highlighted the importance of distinguishing between N1 and N3 modified histidine compounds, as they can exhibit significantly different behaviors in biological systems .

The unique structure and properties of L-Histidine, 1-(2-hydroxypropyl)- might make it useful as an analytical standard or reference compound in biochemical and pharmaceutical analysis. The compound could serve as a marker for specific chemical modifications or as a standard for evaluating separation and detection methods for histidine derivatives.

Recent research has demonstrated the importance of selective detection methods for distinguishing between isomeric forms of modified histidine residues, such as N1 versus N3 alkylated histidine . L-Histidine, 1-(2-hydroxypropyl)- could contribute to the development and validation of such analytical approaches.

Future Research Directions

Several promising avenues for future research involving L-Histidine, 1-(2-hydroxypropyl)- can be identified:

-

Structure-activity relationship studies to determine how variations in the hydroxypropyl modification affect biological activity and protein interactions.

-

Investigation of potential enzyme inhibitory properties, particularly for enzymes where histidine plays a critical role in catalysis or binding .

-

Development of improved synthetic methods for regioselective N1 modification of histidine, potentially building on recent advances in solvent-controlled regioselectivity .

-

Exploration of the compound's potential as a building block for peptidomimetics or other biologically active molecules that incorporate modified histidine residues.

-

Studies of the compound's metabolism and pharmacokinetics to evaluate its stability and fate in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume